

Cy5.5 DBCO: A Comparative Guide for Bioconjugation and Beyond

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Compound of Interest

Compound Name: Cy5.5 dbco

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of Cy5.5 Dibenzyccyclooctyne (DBCO), a near-infrared (NIR) fluorescent probe widely utilized in bioconjugation. Through a detailed comparison with its alternatives, this guide aims to equip researchers with the necessary information to make informed decisions for their experimental designs. We will delve into its applications, pinpoint its limitations, and provide detailed experimental protocols, all supported by quantitative data.

Performance Comparison of Cy5.5 DBCO and Alternatives

The selection of a fluorescent probe is critical for the sensitivity and accuracy of an assay. **Cy5.5 DBCO** is a bright and photostable dye, but its performance should be weighed against other commercially available options. The following table summarizes the key quantitative parameters of **Cy5.5 DBCO** and its spectrally similar alternatives.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield (Φ)	Key Characteristics
Cy5.5 DBCO	~675-678	~694	~190,000	~0.2	Bright and photostable near-IR probe; water-soluble and pH-insensitive (pH 4-10). [1] [2] [3]
Alexa Fluor 680 DBCO	~679	~702	~183,000	Not specified	Bright and photostable; part of the well-established Alexa Fluor family.
DyLight 680 DBCO	~682	~715	~140,000	Not specified	A member of the DyLight series, known for good fluorescence and photostability.
IRDye 800CW DBCO	~774	~789	~240,000	Not specified	Emits further in the NIR range, potentially reducing autofluorescence. [4]

Applications of Cy5.5 DBCO

Cy5.5 DBCO's utility stems from its participation in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-modified biomolecules in complex biological systems. This has led to its widespread adoption in various research areas:

- **Bioconjugation:** The primary application of **Cy5.5 DBCO** is the covalent labeling of proteins, antibodies, peptides, and nucleic acids that have been functionalized with an azide group. This is instrumental in creating fluorescently tagged molecules for various downstream applications.
- **Cellular Imaging:** Its near-infrared emission profile makes it suitable for live-cell imaging, as it minimizes autofluorescence from cellular components. It has been successfully used for in vivo imaging and tracking of cells.
- **Drug Delivery:** In the realm of drug development, **Cy5.5 DBCO** can be used to track the biodistribution and pharmacokinetics of drug delivery vehicles, such as nanoparticles.

Limitations of Cy5.5 DBCO

Despite its advantages, **Cy5.5 DBCO** is not without its limitations:

- **High Background in Fixed and Permeabilized Cells:** A significant drawback is its tendency to produce high background signals in fixed and permeabilized cells, making it unsuitable for intracellular staining in such preparations.
- **General Limitations of Copper-Free Click Chemistry:** While advantageous for its biocompatibility, the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction can be slower than its copper-catalyzed counterpart. Furthermore, the synthesis of the strained DBCO moiety can be complex.
- **In Vivo Stability and Pharmacokinetics:** The biodistribution and clearance of **Cy5.5 DBCO**-labeled molecules in vivo are influenced by the properties of the conjugated biomolecule. The overall pharmacokinetic profile needs to be carefully considered for each specific application.

Experimental Protocols

Antibody Labeling with Cy5.5 DBCO

This protocol describes the labeling of an azide-modified antibody with **Cy5.5 DBCO**.

Materials:

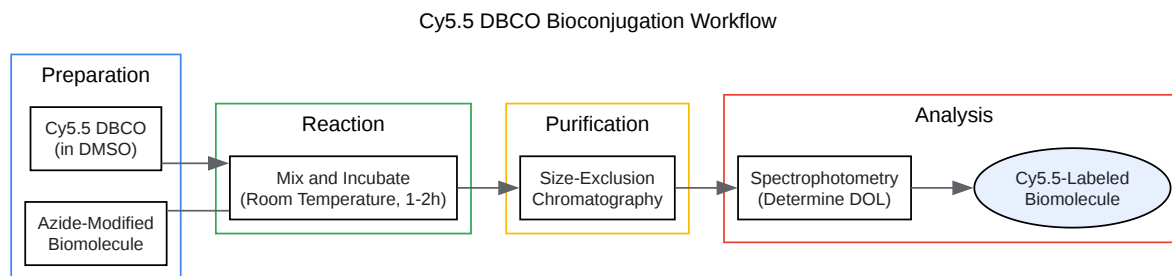
- Azide-modified antibody in an amine-free buffer (e.g., PBS)
- **Cy5.5 DBCO**
- Anhydrous DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare **Cy5.5 DBCO** Stock Solution: Dissolve **Cy5.5 DBCO** in anhydrous DMSO to a concentration of 10 mM.
- Prepare Antibody Solution: Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in the reaction buffer.
- Reaction: Add a 5-10 fold molar excess of the **Cy5.5 DBCO** stock solution to the antibody solution. Mix gently and incubate at room temperature for 1-2 hours, protected from light.
- Purification: Remove excess, unreacted **Cy5.5 DBCO** by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).

Visualizing the Bioconjugation Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using **Cy5.5 DBCO**.



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A flowchart of the **Cy5.5 DBCO** bioconjugation process.

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